N-[3,5-bis(trifluoromethyl)phenyl]-1,2,3-thiadiazole-4-carboxamide
Description
N-[3,5-bis(trifluoromethyl)phenyl]-1,2,3-thiadiazole-4-carboxamide is a heterocyclic compound featuring a 1,2,3-thiadiazole core substituted at the 4-position with a carboxamide group. The carboxamide nitrogen is further linked to a 3,5-bis(trifluoromethyl)phenyl moiety. This compound is of interest in medicinal chemistry and materials science due to its unique electronic and steric profile .
Properties
IUPAC Name |
N-[3,5-bis(trifluoromethyl)phenyl]thiadiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5F6N3OS/c12-10(13,14)5-1-6(11(15,16)17)3-7(2-5)18-9(21)8-4-22-20-19-8/h1-4H,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVNMSOXMMMMSNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)NC(=O)C2=CSN=N2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5F6N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3,5-bis(trifluoromethyl)phenyl]-1,2,3-thiadiazole-4-carboxamide typically involves the reaction of 3,5-bis(trifluoromethyl)aniline with thiadiazole-4-carboxylic acid. The reaction is carried out under controlled conditions, often using a dehydrating agent to facilitate the formation of the amide bond. The reaction mixture is usually heated to promote the reaction, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[3,5-bis(trifluoromethyl)phenyl]-1,2,3-thiadiazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a more reduced form, such as a thiadiazoline.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
Inhibition of NF-κB Pathway
One of the most notable applications of N-[3,5-bis(trifluoromethyl)phenyl]-1,2,3-thiadiazole-4-carboxamide is its role as an inhibitor of the NF-κB signaling pathway. This pathway is crucial in regulating immune response and has been implicated in various cancers.
- Case Study : A study identified a derivative, 4-hydroxy-N-[3,5-bis(trifluoromethyl)phenyl]-1,2,5-thiadiazole-3-carboxamide, as a nanomolar inhibitor of the NF-κB pathway. However, it was found to be inactive in human IKKβ enzyme assays despite its potent inhibition in other assays .
Anticancer Properties
Thiadiazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines.
- Data Table : Anticancer Activity of Thiadiazole Derivatives
Potential for Drug Development
The structural characteristics of this compound make it a promising candidate for drug development. Its ability to modulate key signaling pathways involved in cancer progression positions it as a valuable lead compound for further optimization.
Mechanism of Action
The mechanism of action of N-[3,5-bis(trifluoromethyl)phenyl]-1,2,3-thiadiazole-4-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The thiadiazole ring can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Motifs and Functional Group Variations
The following table summarizes key structural differences and similarities between the target compound and related analogs:
Key Differences and Implications
Thiadiazole vs. Pyrazole/Imidazole Cores
- The 1,2,3-thiadiazole ring in the target compound is electron-deficient due to sulfur and nitrogen electronegativity, favoring electrophilic interactions. In contrast, pyrazole () and imidazole () cores offer additional hydrogen-bonding sites, enhancing solubility or receptor binding .
Carboxamide vs. Thiourea Linkages
- Carboxamide groups (target compound, ) enable hydrogen bonding with biological targets, improving affinity for enzymes or receptors. Thiourea derivatives () exhibit stronger hydrogen-bond donor capacity but may reduce metabolic stability due to susceptibility to hydrolysis .
Aromatic and Stereochemical Modifications
- Netupitant () incorporates a bulky piperazinyl-pyridine moiety, enabling selective binding to neurokinin-1 receptors. Its propanamide linker and extended aromatic system contrast with the compact thiadiazole-carboxamide structure of the target compound .
- Chiral dihydroimidazole derivatives () demonstrate the role of stereochemistry in asymmetric catalysis, a property less relevant to the target compound’s likely applications .
Trifluoromethyl Group Positioning
- All compounds share 3,5-bis(trifluoromethyl)phenyl substituents, which enhance lipid solubility and resistance to oxidative metabolism.
Biological Activity
N-[3,5-bis(trifluoromethyl)phenyl]-1,2,3-thiadiazole-4-carboxamide is a compound of significant interest due to its biological activity, particularly as an inhibitor of the NF-κB signaling pathway. This article explores its biological properties, mechanisms of action, and relevant research findings.
Overview of NF-κB Pathway Inhibition
The NF-κB signaling pathway is critical in regulating immune responses and cell survival. Dysregulation of this pathway is implicated in various diseases, including cancer. Compounds that inhibit this pathway can have therapeutic potential in oncology.
Key Findings
- Compound Structure : The compound is characterized by the presence of a thiadiazole ring and trifluoromethyl groups, which enhance its biological activity.
- Mechanism of Action : Research indicates that this compound acts as a potent inhibitor of the canonical NF-κB pathway. It has been shown to block the degradation of IκBα in Jurkat cells stimulated with pro-inflammatory cytokines like TNFα and IL-1β, leading to reduced NF-κB activation .
Inhibitory Potency
The compound has demonstrated significant inhibitory activity against the NF-κB pathway:
- IC50 Value : The IC50 value for this compound is approximately 0.143 µM , making it a highly potent inhibitor compared to other compounds in its class .
| Compound Name | IC50 (µM) | Mechanism |
|---|---|---|
| This compound | 0.143 | NF-κB Inhibition |
| IMD-0354 | 0.218 | NF-κB Inhibition |
| Other Compounds (1, 2, 10, 11) | Low µM range | Modest activity |
Case Studies and Research Findings
-
Study on Anticancer Activity :
A study published in MedChemComm examined the effects of various thiadiazole derivatives on cancer cell lines. The results indicated that this compound exhibited notable growth inhibition across multiple cancer cell lines due to its ability to modulate the NF-κB signaling pathway . -
Comparative Analysis :
In comparative studies with other known NF-κB inhibitors like IMD-0354, this compound showed superior efficacy in blocking the pathway without affecting IKKβ enzyme activity directly . This suggests a unique mechanism that could be exploited for therapeutic purposes.
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing N-[3,5-bis(trifluoromethyl)phenyl]-1,2,3-thiadiazole-4-carboxamide?
- Methodological Answer : The synthesis of 1,2,3-thiadiazole derivatives typically involves cyclization reactions. For example, thiadiazole rings can be formed via iodine-mediated cyclization of thiourea intermediates in DMF with triethylamine, as demonstrated in the synthesis of related trichloroethylcarboxamide-thiadiazole hybrids . Key considerations include optimizing reaction time (1–3 minutes under reflux) and stoichiometric ratios to minimize byproducts like elemental sulfur (S8). Purification via column chromatography using acetonitrile as a solvent may enhance yield.
Q. How can structural elucidation of this compound be performed using spectroscopic techniques?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical. For instance, ¹H and ¹³C NMR can confirm the presence of trifluoromethyl groups (δ ~120–125 ppm for ¹³C-F3) and the thiadiazole ring’s aromatic protons (δ ~7.5–8.5 ppm). Mass spectrometry (HRMS) can validate molecular weight, while IR spectroscopy identifies carbonyl (C=O, ~1650–1700 cm⁻¹) and C-F stretches (~1100–1200 cm⁻¹) .
Q. What are the recommended safety protocols for handling this compound in laboratory settings?
- Methodological Answer : While direct safety data for this compound is limited, structurally similar N-phenyl-1,2,3-thiadiazole-4-carboxamide requires standard precautions: use fume hoods, nitrile gloves, and lab coats. In case of exposure, rinse with water for 15 minutes and consult a physician immediately. Store at 2–8°C in airtight containers away from oxidizers .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of 1,2,3-thiadiazole derivatives?
- Methodological Answer : Discrepancies in antimicrobial or antitumor activity may arise from assay variability (e.g., bacterial strain specificity or cell line selection). To address this:
- Perform dose-response curves across multiple models (e.g., Gram-positive vs. Gram-negative bacteria).
- Use standardized protocols like CLSI guidelines for MIC determination.
- Compare results with structurally analogous compounds, such as N-(trichloroethyl)carboxamide-thiadiazoles, which show activity against S. aureus (MIC = 8 µg/mL) but not E. coli .
Q. What computational strategies can predict the binding affinity of this compound to biological targets?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can model interactions with enzymes like dihydrofolate reductase (DHFR) or tubulin. Key steps:
- Generate 3D structures using Gaussian09 with B3LYP/6-31G(d) basis sets.
- Validate docking poses against co-crystallized ligands (e.g., methotrexate for DHFR).
- Analyze binding energy (< -8 kcal/mol suggests strong affinity) and hydrogen-bonding networks with active-site residues .
Q. How does the substitution pattern on the phenyl ring influence physicochemical properties?
- Methodological Answer : The 3,5-bis(trifluoromethyl) group enhances lipophilicity (logP ~3.5) and metabolic stability. To quantify this:
- Measure logP via shake-flask method (octanol/water partition).
- Compare with analogs lacking CF3 groups, which show reduced membrane permeability.
- Thermogravimetric analysis (TGA) can assess thermal stability, critical for formulation studies .
Q. What analytical techniques are suitable for detecting degradation products under accelerated stability conditions?
- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) and LC-MS/MS can identify degradation pathways. Forced degradation studies (40°C/75% RH for 4 weeks) may reveal hydrolysis of the carboxamide group or thiadiazole ring oxidation. Quantify impurities using a C18 column (acetonitrile/water gradient) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
